molecular formula C21H14O6 B13784101 2,5-bis(4-carboxyphenyl)benzoic acid

2,5-bis(4-carboxyphenyl)benzoic acid

Cat. No.: B13784101
M. Wt: 362.3 g/mol
InChI Key: JWDLAYRWFNYFJV-UHFFFAOYSA-N
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Description

2,5-bis(4-carboxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two carboxyphenyl groups attached to a central benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(4-carboxyphenyl)benzoic acid typically involves the hydrothermal reaction of transition-metal salts with tripodal tricarboxylic acids. For instance, one method involves the use of organic bases and hydrothermal conditions to produce coordination polymers based on this compound . The reaction conditions, such as pH and temperature, are carefully controlled to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale hydrothermal synthesis. This method is scalable and can be optimized for industrial applications by adjusting reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-bis(4-carboxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The carboxyl groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylate derivatives, while reduction reactions can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2,5-bis(4-carboxyphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-bis(4-carboxyphenyl)benzoic acid involves its ability to form coordination complexes with metal ions. These complexes can exhibit unique properties, such as luminescence or catalytic activity, depending on the metal ion and the specific structure of the complex. The molecular targets and pathways involved are primarily related to the interactions between the carboxyl groups and the metal ions, leading to the formation of stable coordination bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-bis(4-carboxyphenyl)benzoic acid is unique due to its specific arrangement of carboxyphenyl groups, which allows for the formation of distinct coordination polymers and metal-organic frameworks. This structural uniqueness contributes to its versatility in various scientific and industrial applications.

Properties

Molecular Formula

C21H14O6

Molecular Weight

362.3 g/mol

IUPAC Name

2,5-bis(4-carboxyphenyl)benzoic acid

InChI

InChI=1S/C21H14O6/c22-19(23)14-5-1-12(2-6-14)16-9-10-17(18(11-16)21(26)27)13-3-7-15(8-4-13)20(24)25/h1-11H,(H,22,23)(H,24,25)(H,26,27)

InChI Key

JWDLAYRWFNYFJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C3=CC=C(C=C3)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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